molecular formula C5H12S B1584482 2-Pentanethiol CAS No. 2084-19-7

2-Pentanethiol

Cat. No.: B1584482
CAS No.: 2084-19-7
M. Wt: 104.22 g/mol
InChI Key: QUSTYFNPKBDELJ-UHFFFAOYSA-N
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Description

. It is a thiol, characterized by the presence of a sulfhydryl (–SH) group attached to a pentane chain. This compound is known for its strong, unpleasant odor, which is typical of thiols.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentanethiol can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the reaction of hydrogen sulfide with pentene in the presence of a catalyst. This process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Pentanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, thiolate anions

Major Products Formed

    Disulfides: Formed through oxidation of thiols

    Thioethers: Formed through nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of 2-Pentanethiol involves its ability to form strong bonds with metals and other thiol-reactive compounds. The sulfhydryl group (–SH) in this compound can undergo nucleophilic attacks, leading to the formation of various products. In biological systems, thiols can form disulfide bonds, which are crucial for the structural integrity of proteins .

Comparison with Similar Compounds

2-Pentanethiol can be compared with other thiols such as methanethiol (CH3SH) and ethanethiol (C2H5SH). While all these compounds share the thiol functional group, they differ in their alkyl chain lengths and physical properties . For instance:

    Methanethiol: Has a shorter alkyl chain and a lower boiling point compared to this compound.

    Ethanethiol: Has a slightly longer alkyl chain than methanethiol but shorter than this compound, with intermediate boiling points and reactivity.

These differences highlight the unique properties of this compound, making it suitable for specific applications in various fields.

Properties

IUPAC Name

pentane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSTYFNPKBDELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862827
Record name Pentane-2-thiol
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Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 2-Pentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in alcohol
Record name 2-Pentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.832 (d20/4)
Record name 2-Pentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2084-19-7, 110503-18-9
Record name 2-Pentanethiol
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Record name 2-Pentanethiol
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Record name Pentane-2-thiol
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Record name Pentane-2-thiol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.568
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Record name 2-PENTANETHIOL
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Record name (±)-2-Pentanethiol
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Pentanethiol a significant aroma compound in fruits like guava?

A1: this compound has been identified as a key contributor to the characteristic "tropical" aroma of guava fruit []. While present in small quantities, its potent odor makes it a significant contributor to the overall flavor profile. This highlights the importance of even minor volatile compounds in shaping the sensory perception of fruits.

Q2: How is the enantiomeric distribution of this compound analyzed in guava fruit?

A2: Researchers utilize enantioselective multidimensional gas chromatography (enantio-MDGC) coupled with sulfur chemiluminescence detection (SCD) to determine the enantiomeric excess of this compound in guava []. This method allows for the separation and quantification of the different enantiomers, providing valuable information about the compound's biosynthesis and potential sensory differences.

Q3: Are there other fruits where this compound plays a role in aroma?

A3: While the provided research focuses on guava, this compound has also been identified as a naturally occurring component in the flavor of other fruits. For instance, it contributes to the aroma of durian fruit, known for its pungent odor. This suggests a broader role of this compound in shaping the aroma profiles of various fruits.

Q4: Beyond aroma, does this compound have other reported biological activities?

A4: While the provided research focuses on the aroma aspects of this compound, it's worth noting that related sulfur-containing compounds often exhibit diverse biological activities. Further research might explore potential antimicrobial, antioxidant, or other bioactivities of this compound, expanding its potential applications beyond flavor and fragrance industries.

Q5: What analytical techniques are commonly employed to characterize this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is a key technique used to identify and quantify this compound in complex mixtures like essential oils []. This method separates volatile compounds based on their boiling points and then identifies them based on their mass-to-charge ratio, offering a powerful tool for volatile compound analysis.

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